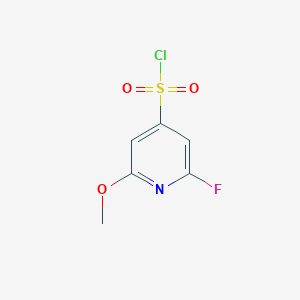
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and methoxy groups on the pyridine ring, along with a sulfonyl chloride functional group, makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated pyridine derivative. One common method is the reaction of 2-fluoro-6-methoxypyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions with various organic halides.
Aplicaciones Científicas De Investigación
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride
- 2-Fluoro-6-methoxypyridine-3-sulfonyl chloride
- 2-Fluoro-5-methoxypyridine-4-sulfonyl chloride
Uniqueness
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
Fórmula molecular |
C6H5ClFNO3S |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
2-fluoro-6-methoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-3-4(13(7,10)11)2-5(8)9-6/h2-3H,1H3 |
Clave InChI |
CMUOXQJUKVTQLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=C1)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
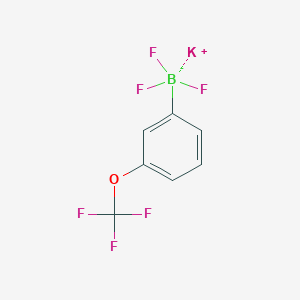
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)

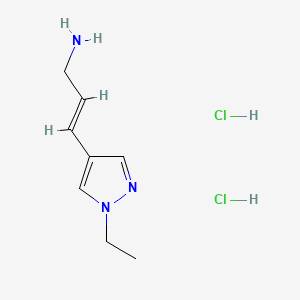
![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
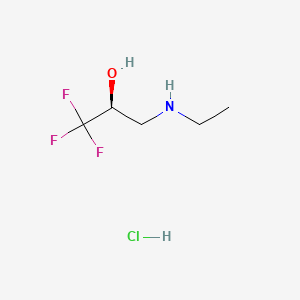

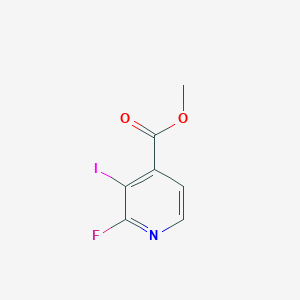

![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
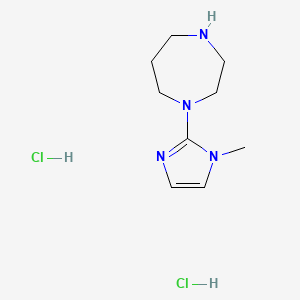
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
